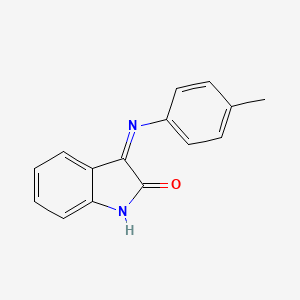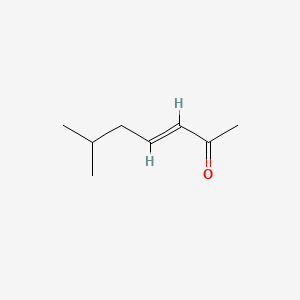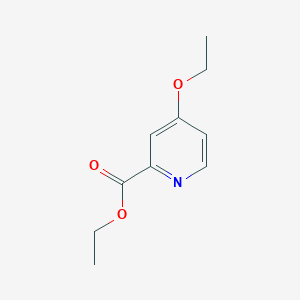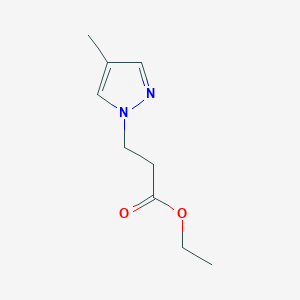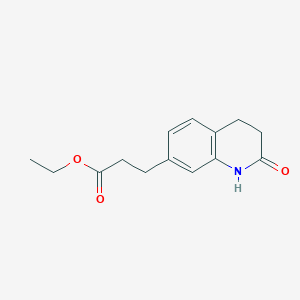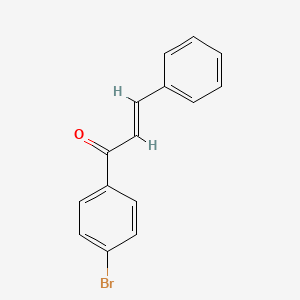
4'-Bromochalcone
Overview
Description
4’-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the para position of the phenyl ring. Chalcones are a type of flavonoid, known for their diverse biological activities and applications in various fields. The molecular formula of 4’-Bromochalcone is C15H11BrO, and it is commonly used in synthetic organic chemistry due to its versatile reactivity.
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activity .
Mode of Action
Chalcones are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interaction of 4’-Bromochalcone with its targets would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
They have been reported to exhibit antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties . The exact pathways affected would depend on the specific targets of 4’-Bromochalcone.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, would likely influence its adme properties .
Result of Action
Given the known biological activities of chalcones, it is likely that 4’-bromochalcone could influence cellular processes such as oxidative stress, inflammation, and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromochalcone. For instance, the synthesis of chalcones, including 4’-Bromochalcone, can be sensitive to temperature . Additionally, the biological activity of 4’-Bromochalcone could be influenced by factors such as pH and the presence of other molecules in the cellular environment.
Biochemical Analysis
Biochemical Properties
4’-Bromochalcone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound interacts with enzymes such as tyrosine kinase and mitogen-activated protein kinase (MAPK), which are crucial in cell signaling pathways . These interactions help modulate the activity of these enzymes, thereby influencing various cellular processes.
Cellular Effects
The effects of 4’-Bromochalcone on different types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4’-Bromochalcone can activate redox-sensitive signaling pathways, leading to changes in transcriptional activation . This modulation of signaling pathways can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4’-Bromochalcone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s interaction with enzymes such as tyrosine kinase results in the modulation of their activity, which in turn affects downstream signaling pathways . Additionally, 4’-Bromochalcone can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial in understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromochalcone have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that 4’-Bromochalcone can have sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4’-Bromochalcone vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of 4’-Bromochalcone is crucial for its potential therapeutic applications and safety evaluation.
Metabolic Pathways
4’-Bromochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s antioxidant properties are linked to its ability to modulate the activity of enzymes involved in ROS generation and scavenging . Additionally, 4’-Bromochalcone can influence the metabolism of other biomolecules by interacting with key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4’-Bromochalcone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in various cellular compartments . Its distribution within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties . Understanding the transport and distribution mechanisms of 4’-Bromochalcone is essential for elucidating its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 4’-Bromochalcone plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 4’-Bromochalcone to its site of action . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional heating or microwave irradiation to enhance the reaction rate and yield . The general reaction scheme is as follows:
[ \text{4-Bromoacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{4’-Bromochalcone} ]
Industrial Production Methods: In an industrial setting, the synthesis of 4’-Bromochalcone can be scaled up using similar reaction conditions. The reaction mixture is typically stirred at room temperature or under microwave irradiation, followed by purification through recrystallization or column chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4’-Bromochalcone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4’-Chlorochalcone: Similar structure with a chlorine atom instead of bromine.
4’-Methoxychalcone: Contains a methoxy group at the para position.
4’-Hydroxychalcone: Features a hydroxyl group at the para position.
Comparison: 4’-Bromochalcone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the bromine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDTKUBDZUMNH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030922 | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-27-2, 22966-23-0 | |
| Record name | 4'-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4'-Bromochalcone and how is it characterized?
A1: this compound (full name: (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) possesses a chalcone backbone, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl group. Its molecular formula is C15H11BrO, and it has a molecular weight of 287.15 g/mol. [, ] The structure of this compound has been elucidated using spectroscopic techniques such as infrared (IR), 1H- and 13C-nuclear magnetic resonance (NMR), and mass spectroscopy (MS). [] Single crystal X-ray diffraction analysis revealed that this compound crystallizes in the non-centrosymmetric space group Cc, with a twisted conformation of the central group and a dihedral angle of 48.4° between the two phenyl rings. []
Q2: How does the bromine atom's position on the chalcone structure influence its interaction with biological systems?
A2: Research on regiospecific hydrogenation of bromochalcones by yeast strains revealed that the position of the bromine atom significantly affects the substrate conversion rate. [] While this study focuses on biotransformation, it highlights the importance of the bromine atom's position on the chalcone structure for its interaction with biological systems. Further research is needed to understand the specific interactions and downstream effects of this compound in various biological contexts.
Q3: Can this compound be used in the development of nonlinear optical (NLO) materials?
A3: this compound exhibits potential for NLO applications. [] The non-centrosymmetric crystal structure of this compound, as confirmed by X-ray diffraction, is a prerequisite for second-order NLO properties. [] These properties arise from the molecule's asymmetric polarizability, making it a candidate for applications like frequency doubling and optical switching. Further research on its NLO coefficients and optical damage threshold is crucial to evaluate its real-world applicability.
Q4: How does the incorporation of this compound into copolymers affect their molecular mobility?
A4: Studies on comb-like copolymers of amyl methacrylate with N-methacryloyl-(4-amino-4′-bromochalcone) revealed that this compound chromophores participate in both cooperative and local molecular motions. [] The presence of this compound leads to an increase in glass transition temperatures, impacting the material's physical properties. This finding is significant for potential applications requiring specific thermal characteristics, such as in the design of optical materials.
Q5: Are there environmentally friendly synthesis methods available for this compound?
A5: While traditional methods for this compound synthesis exist, recent research explores more efficient alternatives. A study demonstrated the synthesis of this compound utilizing microwave irradiation, achieving high yields (89.39%±0.6418) in a significantly shorter reaction time compared to conventional methods. [] This finding suggests a more time- and energy-efficient approach, potentially contributing to greener chemistry practices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

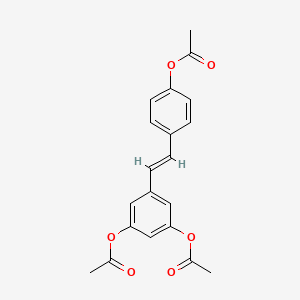
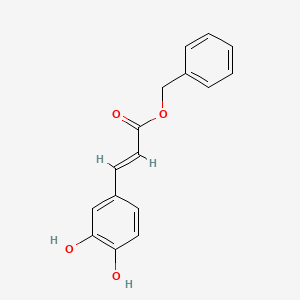

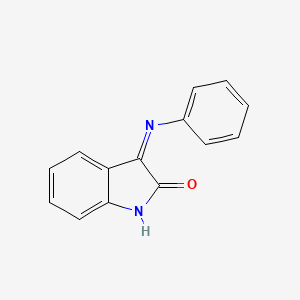
![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)
![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)
